Structural Differentiation: 3-Methyl Substitution Versus 3-Chloro, 3-Trifluoromethyl, and N-Methyl Analogs
The target compound bears a 3-methyl group (CH3, van der Waals volume ~21.7 ų, Hammett σmeta = -0.07) on the pyrrole ring, in contrast to the 3-chloro analog (Cl, vdW volume ~25.5 ų, σmeta = +0.37), the 3-trifluoromethyl analog (CF3, vdW volume ~42.0 ų, σmeta = +0.43), and the N-methyl-4-(4-pyridyl) analog (methyl on carboxamide nitrogen, not pyrrole ring) [1]. The 3-methyl group provides a small, electron-donating substituent that occupies a sterically constrained pocket adjacent to the kinase hinge, as evidenced by co-crystal structures of related pyridylpyrrole ligands in CDK8 (PDB 5XQX, resolution 2.30 Å; PDB 5XS2, resolution 2.04 Å) [2]. The N-methyl analog (N-methyl-4-(4-pyridyl)-1H-pyrrole-2-carboxamide, PDB ligand 8CC) differs fundamentally in that its methylation is on the carboxamide nitrogen, altering hydrogen-bond donor/acceptor capacity at the hinge-binding motif, whereas the 3-methyl substitution preserves the free carboxamide NH2 for optimal hinge hydrogen bonding [3].
| Evidence Dimension | Pyrrole 3-position substituent: steric and electronic properties |
|---|---|
| Target Compound Data | 3-methyl (CH3): vdW volume ~21.7 ų; Hammett σmeta = -0.07; MW = 201.22; free carboxamide NH2 intact |
| Comparator Or Baseline | 3-chloro analog (C10H8ClN3O, MW 221.64): vdW volume ~25.5 ų, σmeta = +0.37, CDK8 IC50 = 12 nM, Kd = 17 nM [4]; 3-CF3 analog (CDK8-IN-1, C11H8F3N3O, MW 255.20): vdW volume ~42.0 ų, σmeta = +0.43, CDK8 IC50 = 3 nM ; N-methyl analog (C11H11N3O, MW 201.22): methylation on carboxamide N, CDK8 co-crystal PDB 5XQX [2] |
| Quantified Difference | 3-methyl vs. 3-chloro: ΔvdW volume ≈ -3.8 ų; Δσmeta = -0.44 (weaker electron withdrawal); vs. 3-CF3: ΔvdW volume ≈ -20.3 ų; vs. N-methyl: identical MW but different methylation site (pyrrole C3 vs. carboxamide N) |
| Conditions | Structural comparison based on X-ray co-crystal structures (PDB 5XQX at 2.30 Å, PDB 5XS2 at 2.04 Å) and computed molecular properties [2] [3] |
Why This Matters
The 3-methyl group provides the smallest possible alkyl substituent at this position, preserving maximal ligand efficiency while maintaining a distinct electronic environment from halogenated analogs, which is critical for SAR studies where steric bulk at the 3-position must be minimized.
- [1] Hansch, C.; Leo, A.; Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. View Source
- [2] RCSB PDB. 5XQX (2.30 Å) and 5XS2 (2.04 Å): CDK8-CYCC complexes with pyridylpyrrole inhibitors. Deposited 2017. https://www.rcsb.org View Source
- [3] BioLiP Database. Ligand 8CC: N-methyl-4-pyridin-4-yl-1H-pyrrole-2-carboxamide; Ligand 8D6: 3-chloranyl-4-pyridin-4-yl-1H-pyrrole-2-carboxamide. https://zhanggroup.org/BioLiP/ View Source
- [4] BindingDB. BDBM50248631 (CHEMBL4080906): 3-chloro-4-(4-pyridyl)-1H-pyrrole-2-carboxamide. CDK8 IC50 = 12 nM; Kd = 17 nM. https://www.bindingdb.org View Source
